Product packaging for Isosorbide(Cat. No.:CAS No. 652-67-5)

Isosorbide

Número de catálogo: B1672297
Número CAS: 652-67-5
Peso molecular: 146.14 g/mol
Clave InChI: KLDXJTOLSGUMSJ-JGWLITMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Isosorbide is an organic molecular entity.
This compound was previously available in an oral formulation for the reduction of intraocular pressure. It was approved by the FDA in 1980, but has since been discontinued. Currently, this compound is an organic nitrate currently available in the [this compound mononitrate] and [this compound dinitrate] forms, and is used for the prevention of angina. Refer to these drug entries for more information.
This compound is an organic nitrate with vasodilator activity. This compound relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition this compound relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 12 investigational indications.
1,4:3,6-Dianhydro D-glucitol. Chemically inert osmotic diuretic used mainly to treat hydrocephalus;  also used in glaucoma.
See also: this compound Dinitrate (has salt form);  this compound Mononitrate (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1672297 Isosorbide CAS No. 652-67-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046196
Record name Isosorbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name D-Glucitol, 1,4:3,6-dianhydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Color/Form

CRYSTALS

CAS No.

652-67-5
Record name Isosorbide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosorbide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosorbide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isosorbide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1,4:3,6-dianhydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isosorbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSORBIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR179L51S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOSORBIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

60-63, 61-64 °C
Record name Isosorbide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOSORBIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Methodological & Application

Synthesis of Isosorbide Dimethacrylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isosorbide dimethacrylate (ISDMMA) is a bio-based monomer derived from renewable resources, making it a sustainable alternative to conventional petroleum-based methacrylates. Its rigid bicyclic structure imparts desirable properties such as high glass transition temperature and good thermal stability to the resulting polymers. These attributes have led to its investigation for a variety of applications, including dental resins, polymer composites, and coatings. This document provides detailed protocols for the synthesis of this compound dimethacrylate, focusing on direct esterification methods using methacryloyl chloride and methacrylic anhydride. It is intended for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound, a diol derived from the dehydration of sorbitol, is a key platform chemical from biomass.[1] Its two secondary hydroxyl groups can be functionalized to create a range of valuable molecules. The synthesis of this compound dimethacrylate involves the esterification of these hydroxyl groups with a methacrylate source. Several synthetic routes have been established, with the most common being the reaction of this compound with methacryloyl chloride or methacrylic anhydride.[2][3] These methods offer a direct pathway to high-purity ISDMMA. This protocol will detail these two primary synthesis methods, along with purification and characterization techniques.

Synthesis Pathways

There are multiple established routes for the synthesis of this compound Dimethacrylate. The most common and direct methods are:

  • Reaction with Methacryloyl Chloride: This is a highly reactive pathway that can proceed efficiently.[3][4]

  • Reaction with Methacrylic Anhydride: This method is an alternative to using the more moisture-sensitive methacryloyl chloride and can be catalyzed by a base.

  • Transesterification: This involves reacting this compound with methyl methacrylate, typically with the removal of methanol to drive the reaction to completion.

  • Multi-step Synthesis via Etherification and Oxidation: A more complex route that involves initial etherification of this compound followed by oxidation and subsequent reaction with methacrylic acid.

This document will focus on the first two direct methods due to their prevalence and relative simplicity.

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethacrylate via Methacryloyl Chloride

This protocol is adapted from methodologies described in the literature.

Materials:

  • This compound

  • Methacryloyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inhibitor (e.g., hydroquinone or MEHQ)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of methacryloyl chloride over a period of 1-2 hours while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-36 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound dimethacrylate.

Protocol 2: Synthesis of this compound Dimethacrylate via Methacrylic Anhydride

This protocol is based on the reaction using methacrylic anhydride as the acylating agent.

Materials:

  • This compound

  • Methacrylic anhydride

  • Potassium acetate or N,N-dimethylaminopyridine (DMAP) as a catalyst

  • Sodium hydroxide solution

  • Sodium sulfate, anhydrous

  • Inhibitor (e.g., hydroquinone or MEHQ)

Procedure:

  • Place this compound in a round-bottom flask equipped with a magnetic stirrer and heat it to 70 °C to melt.

  • Add methacrylic anhydride to the molten this compound.

  • Add the catalyst (e.g., potassium acetate) to the mixture.

  • Maintain the reaction temperature at 70 °C and stir for approximately 8 hours.

  • Monitor the reaction by analyzing the disappearance of the anhydride, for example, by GC-FID.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the formed methacrylic acid by washing with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent if necessary, and then wash the organic phase with distilled water to remove any remaining salts.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and add an inhibitor.

  • Remove the solvent under reduced pressure to yield the final product.

Data Presentation

The following table summarizes quantitative data from various synthesis methods for this compound dimethacrylate found in the literature.

ReactantCatalyst/BaseSolventTemperatureTimeYieldReference
Methacryloyl ChloridePyridineDichloromethane0 °C to RT24-36 h~70-80%
Methacrylic AnhydridePotassium AcetateNone70 °C8 h71%
Methacrylic AnhydrideDMAPTHFNot specifiedNot specifiedHigh
Methacrylic AcidTriphenylphosphineNone76 °C24 h82%

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound dimethacrylate.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product This compound This compound ReactionVessel Reaction (with Catalyst/Base and Solvent) This compound->ReactionVessel MethacrylatingAgent Methacrylating Agent (Methacryloyl Chloride or Methacrylic Anhydride) MethacrylatingAgent->ReactionVessel Quenching Quenching/ Neutralization ReactionVessel->Quenching Reaction Mixture Washing Washing Quenching->Washing Drying Drying Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Crude Product ColumnChromatography Column Chromatography (Optional) SolventRemoval->ColumnChromatography ISDMMA This compound Dimethacrylate SolventRemoval->ISDMMA ColumnChromatography->ISDMMA

References

Application Notes and Protocols for the Structural Elucidation of Isosorbide Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide, a rigid bicyclic diol derived from renewable resources, is a valuable building block in medicinal chemistry and material science. Its derivatives exhibit a wide range of biological activities and material properties, making the precise determination of their chemical structures paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Applications of NMR in this compound Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound derivatives.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Confirmation of Synthesis: NMR is used to confirm the successful synthesis of new this compound derivatives by verifying the presence of expected functional groups and the modification of the this compound scaffold.[3][4]

  • Structural Isomer Differentiation: this compound has two secondary hydroxyl groups at the C2 and C5 positions, which can lead to the formation of structural isomers upon derivatization. NMR techniques, particularly 2D NMR, are crucial for distinguishing between these isomers.[5]

  • Stereochemical Analysis: The rigid V-shaped structure of the this compound molecule imparts specific stereochemical properties to its derivatives. NMR can be used to probe the spatial relationships between different parts of the molecule.

  • Purity Assessment and Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be employed to determine the purity of synthesized this compound derivatives and to quantify the components in a mixture without the need for identical reference standards.

Data Presentation: NMR Data for this compound and its Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note that these values can shift depending on the specific derivative and the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for the this compound Core

ProtonChemical Shift (ppm)Multiplicity
H-1, H-63.89 - 4.07m
H-2, H-55.06 - 5.11m
H-34.88t
H-44.51 - 4.56m

Data compiled from multiple sources, including.

Table 2: ¹³C NMR Chemical Shifts (δ) for the this compound Core

CarbonChemical Shift (ppm)
C-1, C-670.3 - 73.0
C-2, C-576.4 - 80.9
C-385.4 - 85.6
C-480.6 - 81.2

Data compiled from multiple sources, including.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Vortex the tube until the sample is completely dissolved. If necessary, gentle heating or sonication can be used, but ensure the sample is stable under these conditions.

  • Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a Pasteur pipette.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 4: 2D Correlation Spectroscopy (COSY)
  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Use the same spectral width as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)
  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for an edited HSQC on Bruker instruments, which differentiates CH/CH₃ from CH₂ signals).

    • Spectral Width: The F2 (proton) dimension should match the ¹H spectral width, and the F1 (carbon) dimension should match the ¹³C spectral width.

    • Number of Increments: Typically 128-256 increments are sufficient.

  • Data Processing:

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

    • Analyze the cross-peaks, where each peak corresponds to a C-H bond.

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)
  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width: Same as HSQC.

    • Long-Range Coupling Constant (JXH): Optimize for an average long-range coupling constant (typically 8-10 Hz).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Analyze the cross-peaks to establish connectivity between different parts of the this compound derivative.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of an unknown this compound derivative using NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation synthesis Synthesize this compound Derivative purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_1d 1D NMR (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_analysis Data Analysis and Interpretation nmr_2d->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Overall workflow from synthesis to structural confirmation.

nmr_logic_flow start Start with Unknown This compound Derivative h1_nmr Acquire ¹H NMR start->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr Proton Inventory cosy Acquire COSY c13_nmr->cosy Carbon Inventory hsqc Acquire HSQC cosy->hsqc H-H Connectivity hmbc Acquire HMBC hsqc->hmbc Direct C-H Attachment structure Propose Structure hmbc->structure Long-Range C-H Connectivity

Caption: Logical flow of NMR experiments for structural elucidation.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural characterization of this compound derivatives. A systematic approach, beginning with 1D NMR for an initial assessment of the molecular composition, followed by a suite of 2D NMR experiments (COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of the chemical structure. The protocols and workflows presented here provide a robust framework for researchers in academia and industry to effectively utilize NMR spectroscopy in their work with this important class of bio-based molecules.

References

Isosorbide as a Bio-Based Monomer for Polyurethane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isosorbide, a renewable, non-toxic, and biodegradable diol derived from D-sorbitol, is emerging as a valuable bio-based building block in the synthesis of polyurethanes (PUs).[1][2] Its rigid, bicyclic structure imparts unique properties to the resulting polymers, including enhanced thermal stability and mechanical strength.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polyurethanes, intended for researchers, scientists, and professionals in drug development. This compound's biocompatibility makes it an attractive monomer for creating materials for biomedical applications.[4]

Application Notes

This compound can be incorporated into polyurethane chains through various synthesis strategies, primarily acting as a chain extender or by being part of a polyol component. The choice of diisocyanate and soft segment polyol allows for the tuning of the final polymer's properties to suit specific applications, from flexible elastomers to rigid foams.

Key Advantages of this compound-Based Polyurethanes:

  • Renewable Source: Derived from biomass, reducing reliance on petrochemical feedstocks.

  • Enhanced Thermal Properties: The rigid structure of this compound typically increases the glass transition temperature (Tg) of the polyurethane.

  • Improved Mechanical Properties: Contributes to increased tensile strength and hardness.

  • Biocompatibility: this compound-based PUs have shown low cytotoxicity, making them suitable for biomedical applications such as drug delivery systems and medical devices.

  • Versatility: Can be used in various polyurethane systems, including coatings, adhesives, foams, and elastomers.

Synthesis Strategies

Two primary methods are employed for the synthesis of this compound-based polyurethanes: the one-shot method and the two-step prepolymer method.

  • One-Shot Polymerization: All reactants (this compound, polyol, and diisocyanate) are mixed together and reacted simultaneously. This method is simpler and faster but offers less control over the polymer structure.

  • Two-Step (Prepolymer) Method: A prepolymer is first formed by reacting the diisocyanate with the polyol. In the second step, the prepolymer is reacted with a chain extender, in this case, this compound. This method allows for better control over the molecular weight and segment distribution.

Non-isocyanate polyurethane (NIPU) synthesis is another approach that avoids the use of toxic isocyanates. This can be achieved by converting this compound into a diglycidyl ether, followed by carbonation and reaction with diamines.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound-based polyurethanes, based on common practices reported in the literature.

Protocol 1: One-Shot Polyurethane Synthesis

This protocol describes a catalyst-free, one-shot bulk polymerization method.

Materials:

  • This compound (dried under vacuum)

  • Poly(tetramethylene glycol) (PTMG) or other suitable polyol (dried under vacuum at 60°C for 4 hours)

  • Hexamethylene diisocyanate (HDI) or other aliphatic diisocyanate

  • Nitrogen gas supply

  • Round-bottom four-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Charge the nitrogen-flushed four-neck flask with the desired amounts of PTMG and this compound.

  • Heat the mixture to a specified temperature (e.g., 80°C) with stirring to ensure a homogeneous melt.

  • Add the stoichiometric amount of HDI to the diol mixture. The typical stoichiometry of isocyanate to diol is 1.1:1.

  • Increase the reaction temperature to 120°C and maintain for 12 hours under a dry nitrogen atmosphere with continuous stirring.

  • After the reaction is complete, the resulting polyurethane can be collected for further processing and characterization.

One_Shot_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mix Mix and Heat This compound->Mix Polyol Polyol (e.g., PTMG) Polyol->Mix Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Mix React Polymerize at 120°C Mix->React One-Shot PU This compound-based Polyurethane React->PU

One-Shot Polyurethane Synthesis Workflow.
Protocol 2: Two-Step Prepolymer Polyurethane Synthesis

This protocol involves the formation of a prepolymer before the addition of the this compound chain extender.

Materials:

  • This compound (dried under vacuum)

  • Poly(propylene glycol) (PPG) or other suitable polyol

  • Isophorone diisocyanate (IPDI) or 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)

  • Nitrogen gas supply

  • Glass reactor

Procedure:

Step 1: Quasi-Prepolymer Synthesis

  • In a 250 mL glass reactor under a dry nitrogen atmosphere, react the diisocyanate (IPDI or HMDI) with the polyol (PPG).

  • Maintain the reaction at 80°C for approximately 3 hours with stirring.

Step 2: Chain Extension

  • To the previously synthesized quasi-prepolymer, add the appropriate amount of D-isosorbide.

  • Continue the reaction for an additional 1 hour at 80°C.

  • The final polyurethane is then ready for characterization.

Two_Step_Synthesis cluster_reactants1 Step 1 Reactants cluster_process1 Step 1 Process cluster_intermediate Intermediate cluster_reactants2 Step 2 Reactant cluster_process2 Step 2 Process cluster_product Product Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer_Synth React at 80°C Diisocyanate->Prepolymer_Synth Polyol Polyol (e.g., PPG) Polyol->Prepolymer_Synth Prepolymer Quasi-Prepolymer Prepolymer_Synth->Prepolymer Chain_Extend React at 80°C Prepolymer->Chain_Extend This compound This compound This compound->Chain_Extend PU This compound-based Polyurethane Chain_Extend->PU

Two-Step Prepolymer Synthesis Workflow.
Protocol 3: Characterization of this compound-Based Polyurethanes

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized polyurethanes.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of urethane linkages and the consumption of isocyanate groups.

  • Procedure: Acquire FTIR spectra of the reactants and the final polyurethane product. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H (around 3330 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands characteristic of the urethane group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polyurethane.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra will show characteristic peaks for the this compound, polyol, and diisocyanate moieties within the polymer chain.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene).

4. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).

    • Procedure: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a specified temperature range. The Tg is observed as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and degradation profile of the polymer.

    • Procedure: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

5. Mechanical Testing:

  • Purpose: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Procedure: Prepare dog-bone shaped specimens from the polyurethane films. Perform tensile tests using a universal testing machine according to standard methods (e.g., ASTM D638).

Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties PU_Sample Polyurethane Sample FTIR FTIR PU_Sample->FTIR NMR NMR PU_Sample->NMR GPC GPC PU_Sample->GPC DSC DSC PU_Sample->DSC TGA TGA PU_Sample->TGA Tensile_Testing Tensile Testing PU_Sample->Tensile_Testing

References

Troubleshooting & Optimization

Strategies to minimize side reactions in Isosorbide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize side reactions during Isosorbide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for this compound synthesis and what are the common side reactions?

A1: The primary method for this compound synthesis is the acid-catalyzed double dehydration of D-sorbitol.[1][2] The reaction first forms the intermediate 1,4-sorbitan, which then undergoes a second dehydration to yield this compound.[1] However, several competing side reactions can occur, leading to the formation of undesirable by-products.[3][4] The most common side reactions include the formation of other sorbitan isomers, such as 1,5-sorbitan and 2,5-sorbitan, which are degradation products that cannot be further dehydrated to this compound. Additionally, oligomerization and polymerization of sorbitol and its derivatives can occur, leading to a complex mixture of by-products.

Q2: What are the key factors influencing the formation of side products in this compound synthesis?

A2: The formation of side products is highly dependent on the reaction conditions. Key factors include:

  • Temperature: Higher temperatures can increase the reaction rate but also promote degradation and polymerization reactions. One study found that at 140°C, an excess of the theoretical amount of water was collected, indicating the occurrence of side reactions.

  • Catalyst Type and Concentration: The choice of acid catalyst and its concentration are crucial. While strong acids like sulfuric acid are effective, they can also lead to more side reactions. Studies have shown that optimizing the catalyst concentration is key to maximizing the yield of this compound.

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products. It is important to monitor the reaction to determine the optimal duration.

Q3: What are some recommended catalysts for this compound synthesis?

A3: A variety of acid catalysts can be used for the dehydration of sorbitol to this compound. These include:

  • Homogeneous Catalysts:

    • Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used.

    • Lewis Acids: Metal chlorides and sulfonates have also been reported.

  • Heterogeneous Catalysts:

    • Acidic Resins: Amberlyst resins are effective solid acid catalysts.

    • Zeolites: These microporous materials can also be used.

The choice of catalyst will depend on the specific reaction setup and desired outcome. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.

Q4: How can I purify the crude this compound product to remove side products?

A4: Achieving high purity this compound (>99.8%) is essential for its use as a monomer in polymer synthesis. Common purification methods include:

  • Distillation: Vacuum distillation is a primary method to separate this compound from less volatile by-products.

  • Recrystallization: Recrystallization from solvents like alcohols or from the melt can effectively remove impurities.

  • Treatment with Boron Compounds: Treating the crude product with a boron compound that supplies borate ions can help remove periodate-consuming impurities.

A combination of these methods is often necessary to achieve the desired purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound Yield Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, leading to degradation.Optimize the reaction temperature. A study found 130°C to be optimal when using p-TSA as a catalyst.
Incorrect Catalyst Concentration: The catalyst amount may be insufficient for efficient conversion or excessive, promoting side reactions.Vary the catalyst concentration to find the optimal loading. For p-TSA, 1% w/w has been shown to be effective.
Incomplete Reaction: The reaction time may not be sufficient for the conversion of the sorbitan intermediate to this compound.Monitor the reaction progress over time using techniques like LC-MS to determine the optimal reaction duration.
High Levels of By-products (e.g., 1,5-sorbitan, 2,5-sorbitan) Excessive Reaction Temperature: High temperatures favor the formation of degradation products.Lower the reaction temperature. Temperatures above 140°C have been shown to increase side product formation.
Inappropriate Catalyst: The catalyst may not be selective enough for the desired reaction pathway.Experiment with milder or more selective catalysts, such as certain solid acid catalysts.
Formation of Polymeric/Oligomeric By-products High Reaction Temperature and/or Prolonged Reaction Time: These conditions can promote polymerization.Reduce the reaction temperature and/or time.
High Catalyst Concentration: A high concentration of a strong acid can catalyze polymerization.Optimize the catalyst concentration to the minimum effective amount.
Difficulty in Purifying this compound Complex Mixture of By-products: A wide range of by-products with similar physical properties can make separation challenging.Employ a multi-step purification process, combining vacuum distillation with recrystallization. Consider specialized treatments, such as with borate compounds, for specific impurities.

Quantitative Data Summary

Parameter Value Catalyst Yield of this compound Reference
Temperature 130 °C1% w/w p-TSA81.9%
Temperature 120 °Cp-TSALower reaction rate than at 130 °C
Temperature 140 °Cp-TSAIncreased side reactions

Experimental Protocols

Detailed Methodology for this compound Synthesis from Sorbitol

This protocol is based on a reported procedure with optimized conditions.

  • Reaction Setup:

    • To a three-necked flask equipped with a mechanical stirrer, a condenser for water removal, and a temperature probe, add D-sorbitol.

    • Add the acid catalyst (e.g., 1% w/w p-toluenesulfonic acid).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 130°C) with continuous stirring.

    • Continuously remove the reaction water as it is formed by distillation.

    • Monitor the reaction progress by analyzing samples at different time intervals using a suitable technique (e.g., LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (e.g., after 5 hours), cool the mixture.

    • Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

    • Purify the crude this compound by vacuum distillation (e.g., at 0.3–0.5 kPa and 180–200 °C).

    • Allow the distilled this compound to crystallize.

    • Further purification can be achieved by recrystallization from a suitable solvent if required.

Visualizations

Isosorbide_Synthesis_Pathway Sorbitol D-Sorbitol Sorbitan 1,4-Sorbitan (Intermediate) Sorbitol->Sorbitan - H₂O (1st Dehydration) Side_Products Side Products (1,5-Sorbitan, 2,5-Sorbitan, Oligomers) Sorbitol->Side_Products Degradation/ Polymerization This compound This compound (Desired Product) Sorbitan->this compound - H₂O (2nd Dehydration) Sorbitan->Side_Products Side Reactions

Caption: Reaction pathway for this compound synthesis from D-Sorbitol.

Troubleshooting_Workflow Start Start: Low this compound Yield or High Impurity Level Check_Temp Is Reaction Temperature Optimized (e.g., ~130°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Concentration Optimized (e.g., ~1% w/w)? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst Adjust Catalyst Concentration Check_Catalyst->Adjust_Catalyst No Check_Time Is Reaction Time Sufficient but not Excessive? Check_Catalyst->Check_Time Yes Adjust_Catalyst->Check_Time Adjust_Time Optimize Reaction Time Check_Time->Adjust_Time No Review_Purification Review Purification Protocol (Distillation & Recrystallization) Check_Time->Review_Purification Yes Adjust_Time->Review_Purification End End: Improved Yield and Purity Review_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Investigating Isosorbide Nitrate Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of isosorbide nitrate (ISDN) tolerance.

Frequently Asked Questions (FAQs)

Q1: What are the primary proposed mechanisms of this compound nitrate tolerance?

A1: The development of tolerance to this compound nitrate is a multifactorial process. The leading hypotheses include:

  • Increased Oxidative Stress: Prolonged exposure to this compound nitrate can lead to an overproduction of reactive oxygen species (ROS), particularly superoxide, in the vasculature. This increased oxidative stress can impair vascular function and contribute to tolerance.

  • Endothelial Dysfunction: this compound nitrate tolerance is often associated with endothelial dysfunction, characterized by a reduced bioavailability of nitric oxide (NO). This can be due to the "uncoupling" of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide instead of NO.

  • Impaired Biotransformation: The vasodilatory effects of this compound nitrate depend on its conversion to NO. One key enzyme in this process for some organic nitrates is mitochondrial aldehyde dehydrogenase 2 (ALDH2). Inhibition or downregulation of ALDH2 can lead to reduced NO production and tolerance.

  • Neurohormonal Counter-Regulation: The body may activate compensatory vasoconstrictor systems in response to prolonged vasodilation, which can counteract the effects of this compound nitrate.

Q2: How quickly does tolerance to this compound nitrate develop in experimental models?

A2: The onset of tolerance can be rapid, often observed within 24 to 48 hours of continuous administration in both animal models and clinical studies.[1] The magnitude of tolerance is often proportional to the frequency of dosing.[1]

Q3: What are common side effects of this compound nitrate in clinical use that might be relevant to my research?

A3: Common side effects stem from its vasodilatory properties and include headaches, dizziness, and hypotension. While not always directly modeled in preclinical research, understanding these effects can provide context for the physiological responses observed in animal studies.

Q4: Can I prevent or reverse this compound nitrate tolerance in my experiments?

A4: In clinical practice, a "nitrate-free" interval of 10-12 hours is used to prevent tolerance.[2] In a research setting, this can be mimicked with intermittent dosing schedules. Additionally, antioxidants and agents that preserve ALDH2 activity have been shown to ameliorate tolerance in experimental models.[3][4]

Troubleshooting Guides

Problem 1: I am not observing a consistent or significant level of nitrate tolerance in my animal model.

  • Possible Cause 1: Dosing Regimen. Continuous high-dose administration is more likely to induce tolerance. Ensure your dosing schedule does not inadvertently include a "nitrate-free" period.

    • Solution: Implement a continuous delivery system, such as osmotic mini-pumps, for consistent drug exposure. If using injections, ensure they are frequent enough to maintain therapeutic drug levels.

  • Possible Cause 2: Animal Strain/Species. There can be inter-species and even inter-strain differences in the susceptibility to nitrate tolerance.

    • Solution: Review the literature to select a species and strain known to develop robust nitrate tolerance. Rats and rabbits are commonly used models.

  • Possible Cause 3: Assessment Timepoint. The timing of your functional assessments is critical. Tolerance can develop and also reverse relatively quickly.

    • Solution: Conduct your functional assays (e.g., vascular reactivity) at a timepoint where tolerance is expected to be maximal, typically after 24-72 hours of continuous treatment.

Problem 2: My measurements of reactive oxygen species (ROS) are highly variable or not showing the expected increase in tolerant tissues.

  • Possible Cause 1: Assay Sensitivity and Specificity. Different ROS detection methods have varying sensitivities and potential for artifacts. For example, high concentrations of lucigenin can auto-oxidize and generate superoxide, leading to false positives.

    • Solution: Use multiple methods to confirm your findings. For example, complement lucigenin chemiluminescence with dihydroethidium (DHE) staining. For lucigenin assays, use a low concentration (e.g., 5 µM) to minimize auto-oxidation.

  • Possible Cause 2: Tissue Handling. Vascular tissues are delicate, and improper handling can lead to artificial ROS production or degradation of antioxidant enzymes.

    • Solution: Handle tissues gently and keep them in appropriate physiological buffers at all times. Perform assays as quickly as possible after tissue isolation.

  • Possible Cause 3: Subcellular Localization of ROS. The source of ROS in nitrate tolerance can be mitochondrial or from enzymes like NADPH oxidase. Your chosen assay may not be optimal for detecting ROS from all sources.

    • Solution: Consider using probes that are targeted to specific subcellular compartments, such as MitoSOX Red for mitochondrial superoxide.

Problem 3: I am having difficulty assessing eNOS uncoupling in my tolerant vascular tissues.

  • Possible Cause 1: Methodological Pitfalls in Western Blotting for eNOS Dimers/Monomers. The ratio of eNOS dimers to monomers is often used as an indicator of uncoupling. However, this ratio can be affected by sample preparation, including the type of lysis buffer and the temperature of SDS-PAGE.

    • Solution: Use a lysis buffer that preserves protein-protein interactions and run low-temperature SDS-PAGE to maintain the dimeric structure of eNOS. Be aware of potential confounding factors, such as endogenous IgG, which can migrate at a similar molecular weight to eNOS monomers in aged tissues.

  • Possible Cause 2: Functional vs. Structural Uncoupling. eNOS can be functionally uncoupled (producing superoxide) without a complete dissociation of the dimer into monomers.

    • Solution: In addition to assessing the dimer-to-monomer ratio, directly measure superoxide production in the presence and absence of an eNOS inhibitor (e.g., L-NAME) to determine the contribution of eNOS to overall superoxide levels.

Quantitative Data Summary

Table 1: Effects of this compound Nitrate Tolerance on Vascular Function and Biochemistry

ParameterControl/Non-TolerantTolerantKey FindingsReference(s)
Vascular Reactivity
EC50 for this compound Mononitrate (-logM)5.23 ± 0.034.69 ± 0.04Rightward shift in the concentration-response curve, indicating reduced sensitivity.
Oxidative Stress
Aortic Superoxide Production (lucigenin chemiluminescence, cpm/mg)230 ± 22211 ± 34In this particular study with eccentric dosing, no significant increase in superoxide was observed.
Vascular Superoxide Levels (nmol/mg per minute)0.31 ± 0.010.61 ± 0.01Two-fold increase in superoxide in tolerant vessels with intact endothelium.
ALDH2 Activity
Aortic ALDH2 Activity (nmol/mg/min)2.6 ± 0.91.2 ± 0.3Approximately 54% reduction in ALDH2 activity in tolerant aorta.
Vascular ALDH2 Activity Reduction-~40%In vivo tolerance resulted in a significant loss of vascular ALDH2 activity.

Experimental Protocols

Protocol 1: Measurement of Vascular Superoxide Production using Dihydroethidium (DHE) Staining

Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. This method allows for the visualization and relative quantification of superoxide in vascular cross-sections.

Methodology:

  • Tissue Preparation:

    • Isolate the aorta or other blood vessel of interest and place it in ice-cold Krebs-HEPES buffer.

    • Embed the tissue in OCT compound and freeze rapidly.

    • Cut 10-30 µm thick frozen sections using a cryostat and mount them on glass slides.

  • DHE Staining:

    • Prepare a 2 µM DHE solution in Krebs-HEPES buffer.

    • Incubate the tissue sections with the DHE solution for 30 minutes at 37°C in a light-protected, humidified chamber.

  • Microscopy:

    • Wash the slides carefully with Krebs-HEPES buffer.

    • Mount a coverslip using a fluorescence-compatible mounting medium.

    • Immediately visualize the sections using a fluorescence microscope with an excitation wavelength of ~540 nm and an emission wavelength of ~605 nm.

  • Quantification:

    • Capture images from multiple random fields of view for each sample.

    • Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity.

    • Normalize the fluorescence intensity to the area of the tissue section.

Protocol 2: Assessment of NADPH Oxidase Activity in Aortic Homogenates

Principle: This assay measures the superoxide-producing activity of NADPH oxidase using lucigenin-enhanced chemiluminescence. NADPH is added as a substrate to initiate the reaction.

Methodology:

  • Tissue Homogenization:

    • Isolate the aorta and remove periadventitial tissue in chilled modified Krebs/HEPES buffer.

    • Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant contains the membrane and cytosolic fractions where NADPH oxidase subunits are located.

  • Chemiluminescence Assay:

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

    • In a 96-well white plate, add a standardized amount of protein from each sample.

    • Add lucigenin to a final concentration of 5 µM.

    • Place the plate in a luminometer and measure the baseline chemiluminescence.

    • Initiate the reaction by adding NADPH to a final concentration of 100 µM.

    • Immediately begin kinetic measurement of chemiluminescence for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time.

    • Normalize the activity to the protein concentration of the sample.

    • Include a blank (buffer only) and a positive control (e.g., xanthine/xanthine oxidase) in your assay.

Protocol 3: Determination of Aldehyde Dehydrogenase 2 (ALDH2) Activity

Principle: This assay measures the enzymatic activity of ALDH2 by monitoring the reduction of NAD+ to NADH, which is detected spectrophotometrically at 340 nm.

Methodology:

  • Sample Preparation:

    • Isolate mitochondria from vascular tissue or use whole-cell lysates.

    • Determine the protein concentration of your sample.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5).

    • In a cuvette or 96-well plate, combine the reaction buffer, your sample, and acetaldehyde (the substrate for ALDH2).

    • Initiate the reaction by adding NAD+.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette or plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculation of Activity:

    • Determine the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Express ALDH2 activity as nmol of NADH produced per minute per mg of protein.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 ISDN-Induced Tolerance Mechanisms ISDN ISDN ROS ROS ISDN->ROS Increased Production ALDH2_inhibition ALDH2 Inhibition ISDN->ALDH2_inhibition eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Endothelial_Dysfunction Endothelial Dysfunction eNOS_uncoupling->Endothelial_Dysfunction ALDH2_inhibition->Endothelial_Dysfunction Decreased NO Bioavailability Tolerance Tolerance Endothelial_Dysfunction->Tolerance

Caption: Key signaling pathways in this compound Nitrate tolerance.

G cluster_1 Experimental Workflow for Assessing Nitrate Tolerance Animal_Model Induce Tolerance in Animal Model (e.g., continuous ISDN infusion) Tissue_Isolation Isolate Vascular Tissue Animal_Model->Tissue_Isolation Vascular_Reactivity Assess Vascular Reactivity (Wire Myography) Tissue_Isolation->Vascular_Reactivity ROS_Measurement Measure ROS Production (DHE, Lucigenin) Tissue_Isolation->ROS_Measurement Enzyme_Activity Assay Enzyme Activity (NADPH Oxidase, ALDH2) Tissue_Isolation->Enzyme_Activity Data_Analysis Data Analysis and Interpretation Vascular_Reactivity->Data_Analysis ROS_Measurement->Data_Analysis Enzyme_Activity->Data_Analysis

Caption: General experimental workflow for studying ISDN tolerance.

References

Technical Support Center: Stabilizing Isosorbide-Based Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isosorbide-based pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound Dinitrate (ISDN) and this compound Mononitrate (ISMN) formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-based compounds?

A1: this compound dinitrate and mononitrate are susceptible to degradation primarily through hydrolysis of the nitrate ester groups. This degradation can be accelerated by exposure to acids, bases, heat, and light. Forced degradation studies show that this compound formulations are particularly unstable in basic and oxidative conditions.[1][2][3] Under acidic conditions, degradation is also observed, though often to a lesser extent than in basic media.[1][2] Thermal and photolytic stress can also lead to the formation of degradation products.

Q2: Which excipients are known to be incompatible with this compound mononitrate (ISMN)?

A2: Compatibility studies have identified potential interactions between ISMN and certain common excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) have shown that cellulose acetate and microcrystalline cellulose (MCC) can interact with ISMN. Specifically, Isothermal Stress Testing has demonstrated a definite incompatibility between ISMN and cellulose acetate. Therefore, caution is advised when using these excipients in ISMN formulations.

Q3: How can I prevent issues like poor tablet hardness and friability in my this compound dinitrate (ISDN) formulation?

A3: Poor tablet hardness and high friability in ISDN formulations, particularly those manufactured by direct compression, can often be traced back to the choice and concentration of lubricants. Hydrophobic lubricants like magnesium stearate can weaken the bonding within the tablet, leading to reduced hardness.

To troubleshoot this, consider the following:

  • Optimize Lubricant Concentration: Use the lowest effective concentration of magnesium stearate (typically 0.25% to 1.0% w/w).

  • Control Blending Time: Over-blending with magnesium stearate can exacerbate its negative effects on tablet hardness and dissolution. Blending times as short as two minutes can significantly alter tablet properties.

  • Alternative Lubricants: Consider less hydrophobic lubricants like sodium stearyl fumarate, which has been shown to improve dissolution times and may have a less detrimental effect on tablet hardness. Talc is another alternative that has been used successfully in ISDN formulations.

Q4: My dissolution results for an extended-release ISMN formulation are inconsistent. What could be the cause?

A4: Inconsistent dissolution profiles for extended-release ISMN tablets can be influenced by several factors related to the formulation and manufacturing process. The choice of pore-formers and their concentration in the coating of osmotic pump tablets, for example, significantly affects the drug release profile. Incompatibility between ISMN and excipients like cellulose acetate can also alter the drug release characteristics. Additionally, the manufacturing method itself, such as wet granulation versus direct compression, can impact the final dissolution properties of the tablet.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Stability Assay

Problem: During a stability-indicating HPLC assay of an ISDN or ISMN formulation, unknown peaks are observed, suggesting the presence of degradation products.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolytic Degradation The primary degradation products of ISDN are its 2- and 5-mononitrate forms. For ISMN, further hydrolysis to this compound can occur. Confirm the identity of these degradants by comparing their retention times with those of reference standards.
Excipient Interaction An excipient may be reacting with the active pharmaceutical ingredient (API). Conduct compatibility studies by analyzing binary mixtures of the API and each excipient using DSC and HPLC under stress conditions.
Photodegradation If the formulation is sensitive to light, degradation may occur upon exposure. Ensure adequate protection from light during manufacturing and storage.
Oxidative Degradation This compound nitrates are susceptible to oxidation. Consider incorporating antioxidants into the formulation or packaging under an inert atmosphere.
Issue 2: Physical Instability of Tablets During Storage

Problem: this compound-based tablets exhibit changes in physical appearance, such as discoloration or softening, during stability studies.

Possible Causes and Solutions:

CauseRecommended Action
Hygroscopicity The formulation may be absorbing moisture, leading to physical changes. Select less hygroscopic excipients and ensure appropriate packaging with desiccants if necessary.
Polymorphic Transformation The crystalline form of the API or an excipient may be changing over time, which can affect tablet properties. Characterize the solid-state properties of the initial and stored samples using techniques like X-ray Diffraction (XRD) and DSC.
Drug-Excipient Interaction As mentioned previously, chemical interactions can manifest as physical changes. Re-evaluate excipient compatibility.

Quantitative Data from Forced Degradation Studies

The following tables summarize the percentage of degradation observed for this compound Mononitrate and this compound Dinitrate under various stress conditions as reported in literature. These values can serve as a benchmark for your own stability studies.

Table 1: Forced Degradation of this compound Mononitrate

Stress ConditionDurationTemperatureReagent% DegradationReference
Acid Hydrolysis1 hourBoiling Water Bath0.1 M HClAppreciable Degradation
Base Hydrolysis1 hourBoiling Water Bath0.1 M NaOHAppreciable Degradation
Oxidative1 hourBoiling Water Bath10% H₂O₂Appreciable Degradation
Thermal240 hours--No Appreciable Degradation
Photolytic---Degradation Observed

Table 2: Forced Degradation of this compound Dinitrate

Stress ConditionDurationTemperatureReagent% DegradationReference
Acid Hydrolysis72 hours60°C0.1 M HClUnstable
Neutral Hydrolysis24 hours60°CWaterUnstable
Base Hydrolysis8 hours--Unstable
Oxidative5 hours60°C3% H₂O₂Unstable
Thermal6 days80°C-Unstable

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Dinitrate

This protocol is a representative method for the simultaneous determination of this compound Dinitrate and its degradation products.

1. Chromatographic Conditions:

  • Column: Zorbax C18 (250mm × 4.6mm I.D; 5 µm)

  • Mobile Phase: 0.1% Orthophosphoric acid (pH 2.1) and Methanol (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of USP Diluted this compound Dinitrate RS in the mobile phase.

  • Serially dilute the stock solution to create calibration standards across a suitable concentration range (e.g., 10-60 µg/mL).

3. Sample Preparation:

  • Weigh and finely powder no fewer than 20 tablets.

  • Transfer an accurately weighed portion of the powder, equivalent to a target concentration of ISDN, into a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Study:

  • Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 30 minutes, then neutralize with 0.1N NaOH.

  • Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 30 minutes, then neutralize with 0.1N HCl.

  • Oxidative Degradation: Treat sample with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

Protocol 2: DSC for Excipient Compatibility Screening of this compound Mononitrate

This protocol outlines a method for screening the compatibility of ISMN with various excipients.

1. Sample Preparation:

  • Accurately weigh and mix ISMN with each excipient in a 1:1 ratio.

  • Prepare individual samples of pure ISMN and each pure excipient for reference.

2. DSC Parameters:

  • Instrument: Differential Scanning Calorimeter

  • Heating Rate: A slow heating rate, such as 1°C/min, is recommended to allow sufficient time for interactions to occur.

  • Temperature Range: Scan from a suitable starting temperature (e.g., 10°C) to a temperature beyond the melting point of the components (e.g., 160°C).

  • Atmosphere: Nitrogen purge.

  • Pans: Use hermetically sealed aluminum pans to prevent volatilization.

3. Data Analysis:

  • Compare the thermogram of the physical mixture with the thermograms of the individual components.

  • The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting endotherm of the drug can indicate an interaction.

Visualizations

G cluster_workflow Experimental Workflow: Stability-Indicating HPLC Method prep Sample and Standard Preparation stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep->stress hplc RP-HPLC Analysis stress->hplc detect UV Detection hplc->detect data Data Analysis (Peak Purity, % Degradation) detect->data report Stability Report data->report

Experimental Workflow for Stability Testing.

G ISDN This compound Dinitrate ISMN5 This compound-5-Mononitrate ISDN->ISMN5 Hydrolysis ISMN2 This compound-2-Mononitrate ISDN->ISMN2 Hydrolysis Degradants Other Degradation Products ISDN->Degradants Oxidation/Photolysis This compound This compound ISMN5->this compound Hydrolysis ISMN5->Degradants Oxidation/Photolysis ISMN2->this compound Hydrolysis ISMN2->Degradants Oxidation/Photolysis

Simplified Degradation Pathway of this compound Dinitrate.

References

Technical Support Center: Refinement of Purification Methods for Crude Isosorbide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isosorbide. Detailed experimental protocols and comparative data are included to assist in optimizing laboratory procedures.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: My purified this compound is discolored (yellowish or brownish). How can I remove the color impurities?

Answer: Color in purified this compound is a common issue, often arising from thermal degradation products or residual impurities from the synthesis process. Here are several effective methods for color removal:

  • Activated Carbon Treatment: This is one of the most common and effective methods for removing color bodies. The process involves dissolving the crude this compound in a suitable solvent (e.g., water or ethanol), adding activated carbon, heating, and then filtering. The porous structure of activated carbon adsorbs the color impurities. For optimal results, the selection of the type of activated carbon and its dosage is critical.

  • Recrystallization: Multiple recrystallizations from an appropriate solvent can significantly reduce color. Solvents like ethanol, methanol, or a mixture of ethyl acetate and hexane are often effective.[1] The color impurities may have different solubility profiles than this compound and will preferentially remain in the mother liquor.

  • Vacuum Distillation: Distillation under reduced pressure separates this compound from less volatile colored impurities.[1] This method is particularly useful for removing high molecular weight byproducts.

Question 2: I am having difficulty inducing crystallization during the recrystallization process. What can I do?

Answer: Failure to crystallize can be frustrating and is often related to the solvent system or nucleation issues. Here are some troubleshooting steps:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a small crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is too dilute, crystallization will not occur. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.

  • Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of this compound and promote crystallization.[1]

  • Changing the Solvent System: If the above methods fail, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.

Question 3: The purity of my this compound is not improving significantly after a single purification step. What should I do?

Answer: Achieving high purity often requires a multi-step purification approach, as different methods are effective at removing different types of impurities. Consider the following strategies:

  • Combination of Methods: A common and highly effective strategy is to combine different purification techniques. For instance, an initial vacuum distillation can be followed by recrystallization or melt crystallization.[1] This combination can lead to purities exceeding 99.8%.[1]

  • Multiple Recrystallizations: Performing two or three recrystallization cycles can progressively improve purity. However, be mindful that each recrystallization step will result in some product loss.

  • Ion Exchange Chromatography: For removing ionic impurities, passing a solution of this compound through a bed of a suitable ion exchange resin can be very effective.

Question 4: What are the typical impurities found in crude this compound, and how can I detect them?

Answer: Common impurities in crude this compound can include residual sorbitol, sorbitans (monocyclic dehydration products), and various colored degradation products. For analysis, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the purity of this compound and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.

Data Presentation

The following tables summarize quantitative data for key purification methods to facilitate comparison.

Table 1: Comparison of this compound Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation>99.0%Effective for removing non-volatile impurities.Requires specialized equipment; potential for thermal degradation if not controlled properly.
Solvent Recrystallization>99.5% (after multiple steps)Good for removing a wide range of impurities; scalable.Yield loss with each step; requires appropriate solvent selection.
Melt Crystallization>99.5%Solvent-free process; can be highly efficient.May not be effective for all impurity profiles; requires precise temperature control.
Activated Carbon TreatmentPurity improvement variesExcellent for color removal.Primarily for color and specific adsorbent impurities; does not significantly remove structural analogs.
Ion Exchange ChromatographyPurity improvement variesEffective for removing ionic impurities.Not effective for non-ionic impurities; can be complex to set up.

Table 2: Recrystallization of this compound - Solvent Systems and Typical Yields

Solvent SystemThis compound:Solvent Ratio (w/v)Typical Yield (after 1st recrystallization)Final Purity
Methanol1:0.43~60%>99.5%
EthanolVaries~50-70%>99.5%
Ethyl Acetate/HexaneVaries~40-60%>99.0%
Water1:0.25 (at boiling)~84% (theoretical max)>99.0%

Table 3: Activated Carbon Treatment for Color Removal

Activated Carbon Dosage (% w/w of this compound)SolventTemperature (°C)Approximate Color Reduction
1-3%Water70-8070-85%
3-5%Ethanol60-7080-95%

Experimental Protocols

This section provides detailed methodologies for key purification experiments.

1. Protocol for Recrystallization of Crude this compound from Methanol

  • Dissolution: In a suitable flask, dissolve 100 g of crude this compound in 43 mL of methanol. Heat the mixture gently with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals should start to form. To maximize the yield, cool the flask in a refrigerator or an ice bath for several hours.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold (-18°C) methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (60-63°C). A typical yield is around 60%.

2. Protocol for Vacuum Distillation of Crude this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short distillation column, a condenser, a receiving flask, and a vacuum pump with a trap. Ensure all joints are properly sealed.

  • Charge the Flask: Place the crude this compound into the distillation flask. For enhanced purification, a small amount of a reducing agent like sodium borohydride (NaBH4) can be added.

  • Initial Degassing: Heat the flask to approximately 80°C under a dynamic vacuum for about 60 minutes to remove any volatile impurities and residual solvents.

  • Distillation: Increase the temperature to around 140°C and reduce the pressure to approximately 1 mbar. This compound will begin to distill.

  • Collection: Collect the distilled this compound in the receiving flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

3. Protocol for Activated Carbon Treatment for Color Removal

  • Dissolution: Dissolve the colored this compound in a suitable solvent (e.g., water or ethanol) in a flask with stirring.

  • Addition of Activated Carbon: Add powdered activated carbon to the solution. The amount of activated carbon will typically range from 1% to 5% of the weight of the this compound.

  • Heating and Stirring: Heat the mixture to 60-80°C and stir for 30-60 minutes to allow for efficient adsorption of the color impurities.

  • Hot Filtration: While the solution is still hot, filter it through a bed of celite or a suitable filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the this compound.

  • Recovery: The decolorized this compound can then be recovered from the filtrate by evaporation of the solvent or by crystallization.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the purification of crude this compound.

experimental_workflow cluster_0 Initial Purification cluster_1 Refinement cluster_2 Decolorization (Optional) cluster_3 Final Product Crude this compound Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Heat & Vacuum Distilled this compound Distilled this compound Vacuum Distillation->Distilled this compound Recrystallization Recrystallization Distilled this compound->Recrystallization Solvent Recrystallized this compound Recrystallized this compound Recrystallization->Recrystallized this compound Activated Carbon\nTreatment Activated Carbon Treatment Recrystallized this compound->Activated Carbon\nTreatment Adsorption Decolorized Solution Decolorized Solution Activated Carbon\nTreatment->Decolorized Solution Final Crystallization Final Crystallization Decolorized Solution->Final Crystallization Cooling Pure this compound (>99.8%) Pure this compound (>99.8%) Final Crystallization->Pure this compound (>99.8%)

Caption: A typical multi-step workflow for the purification of crude this compound.

troubleshooting_crystallization cluster_solutions start No Crystals Formed q1 Is the solution supersaturated? start->q1 a1_yes Scratch flask interior q1->a1_yes Yes a1_no Reduce solvent volume (Evaporation) q1->a1_no No q2 Crystals still not forming? a1_yes->q2 a1_no->q2 a2_yes Add seed crystal q2->a2_yes Yes q3 Still no crystals? q2->q3 No a2_yes->q3 a3_yes Cool to lower temperature (Ice Bath) q3->a3_yes Yes a4_fail Re-evaluate solvent system q3->a4_fail No a3_yes->a4_fail

Caption: A troubleshooting decision tree for inducing crystallization of this compound.

References

Validation & Comparative

A Comparative Guide to Isosorbide-Based Polymers Versus Traditional Petroleum-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable and biocompatible materials has brought isosorbide-based polymers to the forefront of materials science, particularly in the biomedical and pharmaceutical fields. Derived from renewable resources like starch, this compound offers a viable alternative to traditional petroleum-based monomers. This guide provides an objective comparison of the performance of this compound-based polymers against their conventional petroleum-derived counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.

Performance Comparison: this compound-Based vs. Petroleum-Based Polymers

The incorporation of the rigid, bicyclic this compound monomer into polymer chains imparts unique thermal and mechanical properties. This section quantitatively compares key performance indicators of this compound-based polymers with their traditional petroleum-based analogues like bisphenol A (BPA)-based polycarbonate (PC) and polyethylene terephthalate (PET).

Table 1: Thermal Properties
PropertyThis compound-Based PolymerPetroleum-Based PolymerReference
Glass Transition Temperature (Tg)
Poly(this compound carbonate) (PIC)144 - 173 °CBPA-PC: ~150 °C[1][2]
Poly(ethylene-co-isosorbide terephthalate) (PEIT)Increases by ~1.2 °C per mol% of this compound (from PET's Tg of ~70 °C)PET: ~70 °C[3]
This compound-based Polyurethanes55 - 70 °CVaries widely based on composition[4][5]
Melting Temperature (Tm)
Poly(ethylene-co-isosorbide terephthalate) (PEIT)Decreases with increasing this compound content (e.g., 207 °C with 20% this compound)PET: ~249 °C
Decomposition Temperature (Td,5%)
Poly(this compound carbonate) (PIC)> 338 °CBPA-PC: ~400-500 °C
Table 2: Mechanical Properties
PropertyThis compound-Based PolymerPetroleum-Based PolymerReference
Tensile Strength
Poly(diethylene glycol-co-isosorbide carbonate) (PDIC)80 MPaBPA-PC: 63 MPa
This compound/CHDM Copolycarbonate (70/30)1.05x higher than BPA-PCBPA-PC
Bio-based PC (this compound-based)Higher than fossil-based PCFossil-based PC (BPA-PC)
Young's Modulus (Tensile Modulus)
This compound/BPA Copolycarbonates1.7 - 2.6 GPaBPA-PC: ~2.4 GPa
This compound/CHDM Copolycarbonate (70/30)1.25x higher than BPA-PCBPA-PC
Elongation at Break
Poly(diethylene glycol-co-isosorbide carbonate) (PDIC)160%BPA-PC: ~100%
This compound-based Polyurethanes687% - 985%Varies widely
Impact Strength
Bio-based PC (this compound-based)Lower than fossil-based PCFossil-based PC (BPA-PC)
Table 3: Biocompatibility
Polymer TypeCell LineViability (%)ResultReference
This compound-Based Polyurethane (PU1-PU3)HaCaT (Human Keratinocytes)> 70% (not significantly different from control)Non-cytotoxic
This compound-Based Polyurethane (PU4)HaCaT (Human Keratinocytes)80% ± 5%Non-cytotoxic
This compound-Based Polyurethane (PBH PU-1, -2, -3)hBMSCs (Human Bone Marrow Stem Cells)109% - 115% (after 5 days)Non-cytotoxic, supports proliferation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key protocols for the synthesis, characterization, and performance evaluation of this compound-based polymers.

Protocol 1: Synthesis of Poly(this compound carbonate) via Melt Polymerization

This protocol describes a common method for synthesizing poly(this compound carbonate) (PIC).

Materials:

  • This compound (ISB)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Cesium Carbonate, Lithium Acetylacetonate)

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and diphenyl carbonate in a defined molar ratio (e.g., 1:1).

  • Catalyst Addition: Add the catalyst at a specific concentration (e.g., 0.2 ppm of Cesium Carbonate).

  • Prepolymerization: Heat the mixture under a nitrogen atmosphere to the prepolymerization temperature (e.g., 110°C) and reduce the pressure (e.g., 0.04 MPa) to initiate the reaction and remove phenol byproduct.

  • Polycondensation: Increase the temperature to the polycondensation temperature (e.g., 210°C) and apply a high vacuum to facilitate the removal of phenol and increase the molecular weight of the polymer.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor and extrude the polymer.

Synthesis_Workflow cluster_synthesis Polymer Synthesis start Charge Reactor (this compound, DPC) catalyst Add Catalyst start->catalyst prepoly Prepolymerization (e.g., 110°C, 0.04 MPa) catalyst->prepoly poly Polycondensation (e.g., 210°C, high vacuum) prepoly->poly end Recover Polymer poly->end

Workflow for the synthesis of poly(this compound carbonate).
Protocol 2: Characterization of Polymer Thermal Properties

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Heating/Cooling Cycles:

    • Heat the sample to a temperature above its expected melting point (e.g., 260°C for PEIT) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold at this temperature for a few minutes to erase thermal history.

    • Cool the sample to below its glass transition temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same rate to obtain the glass transition temperature (Tg) and melting temperature (Tm).

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a known amount of the polymer sample (e.g., 5-10 mg) into a TGA pan.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Determine the onset of decomposition temperature (Td) from the weight loss curve.

Characterization_Workflow cluster_thermal Thermal Characterization sample_prep Prepare Polymer Sample dsc DSC Analysis sample_prep->dsc tga TGA Analysis sample_prep->tga tg_tm Determine Tg and Tm dsc->tg_tm td Determine Td tga->td

Workflow for thermal characterization of polymers.
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices.

Materials:

  • Polymer samples (e.g., films or scaffolds)

  • Cell line (e.g., HaCaT keratinocytes, hBMSCs)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 24-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Sample Preparation: Sterilize the polymer samples.

  • Cell Seeding: Seed cells into 24-well plates at a specific density (e.g., 1.25 x 105 cells/well) and allow them to adhere overnight.

  • Direct Contact: Place the sterile polymer samples in direct contact with the cell layer in the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Remove the polymer samples and culture medium.

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength.

  • Calculation: Calculate cell viability as a percentage relative to the control (cells cultured without the polymer sample).

Biocompatibility_Workflow cluster_bio Biocompatibility Assessment cell_seed Seed Cells add_polymer Add Polymer Sample cell_seed->add_polymer incubate Incubate (e.g., 72h) add_polymer->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability

Workflow for in vitro biocompatibility testing.
Protocol 4: In Vitro Hydrolytic Degradation Study

This protocol is a generalized procedure based on the ASTM F1635-11 standard.

Materials:

  • Polymer samples of known dimensions

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, sealed containers

  • Incubator (37°C)

  • Analytical balance

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Sample Preparation: Prepare polymer samples of consistent size, clean them, and dry to a constant weight (W0).

  • Degradation: Place each sample in a sterile container with PBS and incubate at 37°C.

  • Sample Retrieval: At predetermined time points, retrieve samples, rinse with deionized water, and dry to a constant weight (Wt).

  • Analysis:

    • Mass Loss: Calculate the percentage of mass loss: ((W0 - Wt) / W0) x 100.

    • Molecular Weight: Analyze the molecular weight of the dried samples using GPC to determine the extent of chain scission.

Protocol 5: In Vitro Drug Release Study

This protocol describes a common method for evaluating drug release from a polymer matrix.

Materials:

  • Drug-loaded polymer matrix (e.g., tablets, films)

  • Release medium (e.g., PBS, pH 7.4)

  • USP dissolution apparatus (e.g., Type I - basket)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Setup: Place the drug-loaded polymer matrix in the basket of the dissolution apparatus.

  • Release: Immerse the basket in the release medium maintained at 37°C and rotate at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Conclusion

This compound-based polymers present a compelling case as sustainable and high-performance alternatives to traditional petroleum-based polymers in the biomedical field. Their tunable thermal and mechanical properties, coupled with demonstrated biocompatibility, make them suitable for a wide range of applications, including drug delivery systems, medical devices, and tissue engineering scaffolds. While some properties, such as the impact strength of certain formulations, may be lower than their petroleum-based counterparts, the overall performance profile, combined with their renewable origin and favorable safety profile, positions them as a critical area of research and development for the next generation of biomedical materials. This guide provides a foundational understanding and practical protocols to facilitate further exploration and innovation in this promising field.

References

A Head-to-Head Clinical Trial Analysis: Isosorbide vs. Nitroglycerin for Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

In the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, organic nitrates have long been a cornerstone of therapy. Among these, isosorbide and nitroglycerin are frequently prescribed. This guide provides a detailed comparison of their clinical performance based on available head-to-head clinical trial data, intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Angina Relief

Clinical studies have demonstrated that both this compound dinitrate and nitroglycerin are effective in alleviating angina symptoms, though they exhibit different pharmacokinetic and pharmacodynamic profiles.[1] Nitroglycerin generally provides more rapid relief, while this compound dinitrate offers a longer duration of action.[1][2][3]

Onset of Action and Time to Relief

A key differentiator between the two nitrates is the speed at which they provide relief from an acute angina attack. One study involving 20 patients with ischemic heart disease found that sublingual nitroglycerin (0.3 to 0.6 mg) led to the onset of angina relief in an average of 74.7 seconds, compared to 107.6 seconds for a chewable 5 mg dose of this compound dinitrate during treadmill exercise.[4] Complete or maximal relief was achieved in an average of 190.3 seconds with nitroglycerin versus 315.1 seconds with this compound dinitrate, a statistically significant difference.

Duration of Antianginal Effect

While nitroglycerin's effects are rapid, they are also relatively short-lived. In a study with 13 angina patients, nitroglycerin provided protection against exercise-induced angina for slightly more than one hour. In contrast, chewable this compound dinitrate demonstrated a more prolonged effect, protecting patients for 2.5 to 3 hours. Another investigation into the hemodynamic effects in 37 patients with unstable angina found that the effects of sublingual and oral this compound dinitrate lasted for three to four hours, significantly longer than the 15 to 30 minutes observed with nitroglycerin.

Data from Clinical Trials

The following tables summarize the quantitative data from comparative clinical trials:

Table 1: Time to Angina Relief During Exercise

ParameterNitroglycerin (0.3-0.6 mg, sublingual)This compound Dinitrate (5 mg, chewable)
Average Time to Onset of Relief (seconds) 74.7107.6
Average Time to Complete or Maximal Relief (seconds) 190.3315.1

Data from a study of 20 patients with ischemic heart disease during uninterrupted treadmill walking.

Table 2: Duration of Antianginal Protection

DrugDuration of Protection
Nitroglycerin Slightly longer than 1 hour
This compound Dinitrate 2.5 to 3 hours

Data from a study of 13 patients with angina, where protection was defined as the time from drug administration to the return of angina during repeated exercise efforts.

Table 3: Hemodynamic Effects in Unstable Angina

ParameterNitroglycerinThis compound Dinitrate (sublingual and oral)
Duration of Hemodynamic Effects 15 to 30 minutes3 to 4 hours
Mean Arterial Blood Pressure (MAP) Reduction Similar magnitude to this compound Dinitrate5 to 10 mm Hg (persisted > 4 hours)
Echocardiographic End-Diastolic Volume (EDV) Reduction Not reported in this study> 30 ml (persisted up to 4 hours)

Data from a study of 37 patients with unstable angina pectoris at rest.

Experimental Protocols

Study on Time to Angina Relief

The study comparing the time to angina relief involved 20 patients with documented ischemic heart disease. On separate occasions during treadmill walking, once mild angina was present, patients received either sublingual nitroglycerin (0.3 to 0.6 mg) or a chewable form of this compound dinitrate (5 mg). The exercise was continued at a constant speed and grade, and the time to onset and complete or maximal relief of angina was recorded. Ischemic electrocardiographic changes were also monitored.

Study on Duration of Action

In the investigation of the duration of action, 13 patients with angina were administered chewable this compound dinitrate, sublingual nitroglycerin, or a placebo on three different days after mild anginal pain was induced by treadmill walking. The duration of action was determined by subsequent ten-minute walks at the same workload that initially induced angina, with half-hour rest periods in between. The time from drug administration to the return of angina on a subsequent effort was considered the duration of protection.

Mechanism of Action and Experimental Workflow

The therapeutic effects of both this compound and nitroglycerin are mediated by their conversion to nitric oxide (NO), a potent vasodilator.

cluster_drug Organic Nitrates cluster_cell Vascular Smooth Muscle Cell This compound This compound Mitochondrial_ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (mtALDH2) This compound->Mitochondrial_ALDH2 Metabolism Nitroglycerin Nitroglycerin Nitroglycerin->Mitochondrial_ALDH2 Metabolism sGC Soluble Guanylate Cyclase (sGC) Mitochondrial_ALDH2->sGC NO release activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Myosin Light Chain Phosphate (Myosin-LC-P) PKG->Myosin_LC_P Activates Myosin_LC Myosin Light Chain (Myosin-LC) Myosin_LC_P->Myosin_LC Dephosphorylates Relaxation Vasodilation & Angina Relief Myosin_LC->Relaxation Leads to

Signaling pathway for organic nitrate-induced vasodilation.

A typical experimental workflow for assessing the efficacy of antianginal drugs is depicted below.

cluster_workflow Clinical Trial Workflow for Angina Medication Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Assessment: - Angina Frequency - Exercise Tolerance (Treadmill Test) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Nitroglycerin Randomization->Group_B Treatment_Period Treatment Period (e.g., several weeks) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Assessment Endpoint Assessment: - Change in Angina Frequency - Change in Exercise Tolerance - Adverse Events Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Experimental workflow for a comparative angina clinical trial.

Conclusion

Both this compound and nitroglycerin are effective treatments for angina pectoris. The choice between them often depends on the clinical context. For acute relief of angina, nitroglycerin's rapid onset of action is advantageous. For prophylactic use and longer-term management, the extended duration of action of this compound may be preferable. The data from head-to-head clinical trials provide a clear basis for these distinct therapeutic applications. Further research could focus on direct comparisons of newer formulations and delivery systems to optimize the management of angina.

References

Isosorbide: A Sustainable and High-Performance Alternative to Bisphenol A in Polycarbonates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

The imperative for sustainable and safe materials has catalyzed the search for alternatives to petroleum-based monomers in polymer production. Isosorbide, a bio-based diol derived from starch, has emerged as a promising substitute for the controversial bisphenol A (BPA) in the synthesis of polycarbonates.[1][2][3] This guide provides an objective comparison of the performance of this compound-based polycarbonates (ISB-PC) and BPA-based polycarbonates (BPA-PC), supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: this compound-Based vs. BPA-Based Polycarbonates

This compound-based polycarbonates not only offer a favorable safety and environmental profile but also demonstrate enhanced or comparable performance in several key areas compared to their BPA-based counterparts.[1][2]

ISB-PCs exhibit excellent rigidity and good mechanical strength. While homopolymers of this compound can be brittle, this is often overcome by copolymerization with other diols like 1,4-cyclohexanedimethanol (CHDM). Such copolymers have shown a higher Young's modulus and ultimate tensile strength than BPA-PC. Furthermore, this compound inclusion leads to superior scratch resistance, as indicated by pencil hardness tests.

PropertyThis compound-Based Polycarbonate (with comonomers)BPA-Based PolycarbonateKey Advantages of this compound-Based PC
Tensile Strength 72.6 - 80 MPa~63 MPaHigher tensile strength
Young's Modulus Higher than BPA-PCLower than ISB-PC (with comonomers)Increased stiffness and rigidity
Pencil Hardness HB to FBSuperior scratch resistance
Impact Resistance ImprovedStandardEnhanced durability

This compound-based polycarbonates demonstrate high glass transition temperatures (Tg), comparable to BPA-PC, and are thermally stable up to 350°C. This high heat resistance makes them suitable for a wide range of applications.

PropertyThis compound-Based PolycarbonateBPA-Based PolycarbonateKey Advantages of this compound-Based PC
Glass Transition Temperature (Tg) 120.5 - 169 °CHigh, comparable to ISB-PCHigh heat resistance
Thermal Stability Up to 350 °CHighSimilar high-temperature performance

One of the most significant advantages of this compound-based polycarbonates lies in their superior optical properties. They exhibit lower birefringence, a lower refractive index, a higher Abbe number, and better light transmittance compared to BPA-based polycarbonates. This results in minimal light dispersion and reduced chromatic aberration. Additionally, ISB-PCs show outstanding UV resistance, with minimal yellowing even after prolonged exposure.

PropertyThis compound-Based PolycarbonateBPA-Based PolycarbonateKey Advantages of this compound-Based PC
Birefringence MinimalHigherReduced optical distortion
Refractive Index Lower (e.g., 1.4960)HigherCloser to glass
Abbe Number HigherLowerLess chromatic aberration
Light Transmittance > 91.5%LowerHigher clarity
UV Resistance Significantly higher, minimal yellowingProne to yellowingExcellent for outdoor applications
Sustainability and Safety Profile

This compound is derived from renewable plant-based resources, offering a significantly lower carbon footprint than petroleum-based BPA. It is recognized as non-toxic, non-carcinogenic, and not an endocrine disruptor, addressing the health concerns associated with BPA.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound-based polycarbonates based on common laboratory practices.

Synthesis of this compound-Based Polycarbonate via Melt Polymerization

This method involves the transesterification of this compound and a carbonate source, such as diphenyl carbonate (DPC), at high temperatures and under vacuum.

Materials:

  • This compound (ISB)

  • Diphenyl Carbonate (DPC)

  • Catalyst (e.g., lithium acetoacetone, tetrabutylphosphonium acetate, n-BuSn(O)OH)

Procedure:

  • This compound, diphenyl carbonate, and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The mixture is heated under a nitrogen atmosphere to a temperature range of 180-200°C to initiate the transesterification reaction, during which phenol is distilled off.

  • After the initial phenol distillation, the temperature is gradually increased to 220-260°C.

  • A vacuum is slowly applied (down to <1 mmHg) to facilitate the removal of the remaining phenol and drive the polymerization to achieve a high molecular weight polymer.

  • The reaction is continued until the desired melt viscosity is reached, indicating the formation of high molecular weight polycarbonate.

  • The resulting polymer is then extruded, cooled, and pelletized.

Characterization Methods
  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Glass transition temperature (Tg) and thermal stability are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to ASTM standards. Pencil hardness is used to assess scratch resistance.

  • Optical Properties: Birefringence is measured using a polarized light microscope. Refractive index and Abbe number are determined with a refractometer. Light transmittance and UV stability are assessed using a UV-Vis spectrophotometer and a Xenon weather meter for accelerated aging tests.

Visualizations

Synthesis_of_Isosorbide_Polycarbonate This compound This compound Reactor Melt Polymerization Reactor (180-260°C, Vacuum) This compound->Reactor DPC Diphenyl Carbonate (DPC) DPC->Reactor Catalyst Catalyst Catalyst->Reactor Polymerization Transesterification & Polycondensation Phenol Phenol (byproduct) Reactor->Phenol Removed via distillation ISB_PC This compound-Based Polycarbonate Reactor->ISB_PC

Caption: Synthesis of this compound-Based Polycarbonate.

Synthesis_of_BPA_Polycarbonate BPA Bisphenol A (BPA) Reactor Interfacial Polymerization Reactor BPA->Reactor Phosgene Phosgene Phosgene->Reactor Solvent Solvent (e.g., Dichloromethane) Solvent->Reactor Polymerization Polycondensation HCl HCl (byproduct) Reactor->HCl Neutralized BPA_PC BPA-Based Polycarbonate Reactor->BPA_PC

Caption: Conventional Synthesis of BPA-Based Polycarbonate.

Experimental_Workflow Start Start: Polymer Synthesis ISB_Synthesis Synthesize this compound-Based PC Start->ISB_Synthesis BPA_Synthesis Synthesize BPA-Based PC Start->BPA_Synthesis Characterization Characterization ISB_Synthesis->Characterization BPA_Synthesis->Characterization Mechanical Mechanical Testing (Tensile, Hardness, Impact) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Optical Optical Measurement (Birefringence, Transmittance, UV) Characterization->Optical Comparison Data Comparison and Analysis Mechanical->Comparison Thermal->Comparison Optical->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental Workflow for Comparative Analysis.

References

Comparative study of Isosorbide-based polyurethanes and conventional polyurethanes.

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer science, the push for sustainable and high-performance materials has led to the emergence of bio-based alternatives to traditional petroleum-derived polymers. Among these, isosorbide-based polyurethanes (PUs) have garnered significant attention for their promising combination of environmental benefits and robust physical properties. This guide provides a comprehensive comparison of this compound-based polyurethanes and their conventional counterparts, primarily those derived from methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

Performance Characteristics: A Head-to-Head Comparison

This compound, a rigid and chiral diol derived from starch, imparts unique characteristics to the polyurethane backbone. When incorporated as a chain extender or as part of the polyol soft segment, it significantly influences the material's mechanical strength, thermal stability, and biocompatibility. Conventional polyurethanes, on the other hand, have a long-standing history of use in a vast array of applications, with their properties being well-established and highly tunable.

Mechanical Properties

This compound-based PUs often exhibit enhanced tensile strength and modulus due to the rigidity of the this compound moiety.[1][2] This makes them particularly suitable for applications requiring high mechanical performance. Conventional PUs, such as those based on MDI, are also known for their excellent strength and durability.[3][4] TDI-based PUs, in contrast, are typically more flexible and are often used in applications requiring elastomeric properties.[5]

PropertyThis compound-Based PUsConventional PUs (MDI-based)Conventional PUs (TDI-based)
Tensile Strength 39.87 - 63.87 MPa23.4 - 30.5 MPaGenerally lower than MDI-based PUs
Tensile Modulus 2.19 - 2.57 GPa9.4 - 15.4 MPaGenerally lower than MDI-based PUs
Elongation at Break 686.55 - 1600%Up to 885%High, characteristic of elastomers
Thermal Properties

The rigid bicyclic structure of this compound contributes to a higher glass transition temperature (Tg) in the resulting polyurethanes, enhancing their thermal stability. This is a notable advantage over some conventional polyurethanes, particularly those designed for flexibility. The thermal properties of conventional PUs are highly dependent on the specific diisocyanate and polyol used, with MDI-based PUs generally offering better heat resistance than TDI-based PUs.

PropertyThis compound-Based PUsConventional PUs (MDI-based)Conventional PUs (TDI-based)
Glass Transition Temperature (Tg) -47.8 to 120 °C-52.1 to 80.9 °C-52.1 to 8.6 °C
Thermal Degradation Onset ~250 °CVariable, generally good heat resistanceGenerally lower than MDI-based PUs
Biocompatibility and Biodegradability

This compound itself is a biocompatible and non-toxic molecule, which translates to the resulting polyurethanes often exhibiting excellent biocompatibility, making them promising candidates for biomedical applications. Conventional polyurethanes, particularly those based on aliphatic diisocyanates, can also be highly biocompatible and have been used in various medical devices. However, aromatic isocyanates like MDI and TDI can release toxic aromatic amines upon degradation.

The biodegradability of polyurethanes is a complex topic. Polyester-based PUs, whether this compound-based or conventional, are more susceptible to hydrolysis and microbial degradation than polyether-based PUs. The incorporation of this compound can, in some cases, enhance the rate of hydrolytic degradation. While traditional polyurethanes are generally not considered biodegradable, research is ongoing to develop more environmentally friendly formulations.

FeatureThis compound-Based PUsConventional PUs
Biocompatibility Generally high, due to the non-toxic nature of this compound.Varies; aliphatic PUs are generally more biocompatible than aromatic PUs.
Biodegradability Can be designed to be biodegradable, particularly polyester-based formulations.Polyester-based PUs are more biodegradable than polyether-based PUs.

Experimental Protocols

Synthesis of this compound-Based Polyurethanes (One-Shot Method)

A common method for synthesizing this compound-based PUs is the one-shot bulk polymerization technique.

  • Preparation: this compound and a suitable polyol (e.g., polycarbonate diol) are dried under vacuum at 80°C for 24 hours.

  • Reaction Setup: The dried this compound and polyol are placed in a four-neck round-bottom flask under a nitrogen atmosphere and stirred at 80°C until a homogeneous mixture is formed.

  • Polymerization: A diisocyanate, such as hexamethylene diisocyanate (HDI), is added dropwise to the mixture while stirring. The temperature is then raised to 120°C, and the polymerization is carried out for approximately 8-12 hours.

  • Purification: The resulting polymer is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) and then precipitated in a non-solvent such as isopropanol. The product is then washed with methanol and dried under vacuum.

Synthesis of Conventional MDI-Based Polyurethanes (Prepolymer Method)

Conventional polyurethanes are often synthesized using a two-step prepolymer method.

  • Prepolymer Formation: A polyol (e.g., polypropylene glycol) is reacted with an excess of MDI at a temperature of 70-80°C for about 1.5-3 hours under a nitrogen atmosphere to form an isocyanate-terminated prepolymer.

  • Chain Extension: The reaction mixture is cooled to below 50°C. A chain extender, such as 1,4-butanediol (BD), dissolved in a solvent like dimethyl sulfoxide (DMSO), is then slowly added to the prepolymer.

  • Curing: A catalyst, such as dibutyltin dilaurate, is added, and the mixture is heated to around 90°C to complete the polymerization.

Visualizing the Processes

To better understand the synthesis and experimental workflows, the following diagrams have been generated using Graphviz.

Synthesis_Comparison cluster_this compound This compound-Based PU Synthesis (One-Shot) cluster_conventional Conventional PU Synthesis (Prepolymer) This compound This compound Reactor_I Reactor (80-120°C, 8-12h) This compound->Reactor_I Polyol_I Polyol (e.g., PCD) Polyol_I->Reactor_I Diisocyanate_I Diisocyanate (e.g., HDI) Diisocyanate_I->Reactor_I Purification_I Purification (Dissolution & Precipitation) Reactor_I->Purification_I Isosorbide_PU This compound-Based Polyurethane Purification_I->Isosorbide_PU Polyol_C Polyol (e.g., PPG) Prepolymer_Reactor Prepolymer Reactor (70-80°C, 1.5-3h) Polyol_C->Prepolymer_Reactor Diisocyanate_C Diisocyanate (e.g., MDI) Diisocyanate_C->Prepolymer_Reactor Final_Reactor Final Reactor (~90°C) Prepolymer_Reactor->Final_Reactor Prepolymer Chain_Extender Chain Extender (e.g., BD) Chain_Extender->Final_Reactor Catalyst Catalyst Catalyst->Final_Reactor Conventional_PU Conventional Polyurethane Final_Reactor->Conventional_PU

Caption: Comparative workflow of this compound-based and Conventional PU synthesis.

Experimental_Workflow start Polymer Synthesis film_prep Film Preparation (Solvent Casting) start->film_prep characterization Characterization film_prep->characterization mechanical Mechanical Testing (Tensile Strength, Modulus) characterization->mechanical thermal Thermal Analysis (DSC, TGA) characterization->thermal biocompatibility Biocompatibility Assays (Cell Viability, Adhesion) characterization->biocompatibility biodegradation Biodegradation Study (Hydrolytic, Enzymatic) characterization->biodegradation

Caption: General experimental workflow for polyurethane characterization.

Cellular Response and Signaling Pathways

The biocompatibility of implanted polyurethanes is largely determined by the host's inflammatory response, which is primarily mediated by macrophages. Upon implantation, proteins adsorb to the material surface, which can trigger macrophage adhesion and activation. Activated macrophages can release a variety of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This inflammatory cascade can be initiated through signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. In some cases, the degradation products of polyurethanes can also activate the NLRP3 inflammasome, leading to further inflammation. The surface chemistry of the polyurethane can significantly modulate these cellular responses.

Signaling_Pathway cluster_material Material-Cell Interaction cluster_cellular Cellular Response implant Polyurethane Implant protein Protein Adsorption implant->protein degradation Degradation Products implant->degradation macrophage Macrophage protein->macrophage Adhesion & Activation nfkb NF-κB Activation macrophage->nfkb nlrp3 NLRP3 Inflammasome Activation macrophage->nlrp3 degradation->macrophage cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) nfkb->cytokines nlrp3->cytokines inflammation Inflammation cytokines->inflammation

Caption: Simplified signaling pathway of the inflammatory response to polyurethanes.

Conclusion

This compound-based polyurethanes present a compelling, sustainable alternative to conventional polyurethanes, offering competitive and often superior mechanical and thermal properties. Their inherent biocompatibility makes them particularly attractive for biomedical applications. While conventional polyurethanes remain a versatile and cost-effective choice for a wide range of applications, the development of bio-based materials like this compound PUs is a critical step towards a more sustainable future in polymer science. Further research focusing on direct, side-by-side comparisons under identical experimental conditions will be invaluable in fully elucidating the performance advantages of these novel materials.

References

A Comparative Analysis of Alprostadil and Isosorbide Dinitrate in the Management of Angina Episodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Vasodilatory Agents for Angina Pectoris

This guide provides a comprehensive comparison of alprostadil and isosorbide dinitrate, two vasodilatory drugs employed in the management of angina pectoris. By examining their mechanisms of action, clinical efficacy, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform further research and development in the field of anti-anginal therapies. The following sections present a detailed analysis based on available experimental data, with a focus on quantitative comparisons and methodological considerations.

Mechanism of Action: A Tale of Two Signaling Pathways

Alprostadil and this compound dinitrate both exert their therapeutic effects through vasodilation, thereby reducing myocardial oxygen demand and improving coronary blood flow. However, they achieve this via distinct intracellular signaling pathways.

Alprostadil , a synthetic form of prostaglandin E1 (PGE1), activates the G-protein coupled prostaglandin E2 receptor (EP2). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of vascular smooth muscle cells.[1][2][3][4]

This compound dinitrate , an organic nitrate, serves as a prodrug for nitric oxide (NO).[5] Within vascular smooth muscle cells, it is enzymatically converted to NO. Nitric oxide then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.

dot graph Alprostadil_Signaling_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Alprostadil Signaling Pathway", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Alprostadil [label="Alprostadil (PGE1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP2_Receptor [label="Prostaglandin E2\nReceptor (EP2)", fillcolor="#FBBC05"]; G_Protein [label="Gs Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle\nRelaxation\n(Vasodilation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Alprostadil -> EP2_Receptor [label="Binds to"]; EP2_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Activates"]; ATP -> Adenylyl_Cyclase [style=dashed]; Adenylyl_Cyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Vasodilation [label="Leads to"]; } Alprostadil's mechanism of action.

dot graph Isosorbide_Dinitrate_Signaling_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="this compound Dinitrate Signaling Pathway", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

ISDN [label="this compound Dinitrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#FBBC05"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle\nRelaxation\n(Vasodilation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

ISDN -> NO [label="Metabolized to"]; NO -> sGC [label="Activates"]; GTP -> sGC [style=dashed]; sGC -> cGMP [label="Converts GTP to"]; cGMP -> PKG [label="Activates"]; PKG -> Vasodilation [label="Leads to"]; } this compound dinitrate's mechanism of action.

Clinical Efficacy in Angina Pectoris: A Head-to-Head Comparison

A prospective, randomized controlled trial provides direct comparative data on the efficacy of oral alprostadil and this compound dinitrate in patients with stable angina secondary to coronary slow flow phenomenon (CSFP). While this is a specific subset of angina patients, the findings offer valuable insights into the relative performance of these two drugs.

Quantitative Comparison of Efficacy Outcomes
Outcome MeasureAlprostadil (40 µg, three times daily)This compound Dinitrate (5 mg, three times daily)p-value
Weekly Angina Episodes (at 1 month) 1 (median)2 (median)<0.001
Self-evaluated Pain Score (at 1 month) 2 (median)3 (median)<0.001
CCS Class I at 1 month (%) 78.4%47.1%0.001
Improvement in Seattle Angina Questionnaire (SAQ) Score Significant improvement (7.09 U)-<0.001

Data from the randomized controlled trial in patients with Coronary Slow Flow Phenomenon.

In this study, alprostadil demonstrated superior efficacy in reducing the frequency and intensity of angina episodes compared to this compound dinitrate. A significantly higher percentage of patients in the alprostadil group achieved Canadian Cardiovascular Society (CCS) class I status, indicating minimal limitation of ordinary physical activity. Furthermore, alprostadil led to a statistically significant improvement in the Seattle Angina Questionnaire (SAQ) score, reflecting better physical limitation, angina stability, angina frequency, treatment satisfaction, and quality of life.

Efficacy in Stable Angina Pectoris (General Population)

While direct comparative trials in a broader stable angina population are limited, individual studies provide evidence of the efficacy of this compound dinitrate.

  • This compound Dinitrate: In patients with stable angina, various doses of this compound dinitrate have been shown to significantly improve exercise tolerance, increasing the time to onset of angina and total walking time on a treadmill compared to placebo. For instance, a double-blind study of slow-release this compound dinitrate (120 mg/day) demonstrated a significant decrease in the frequency and duration of both painful and silent ischemic episodes. Another study showed a sustained reduction in anginal attacks with long-term, high-dose this compound dinitrate therapy.

Experimental Protocols: A Closer Look at the Methodology

The key comparative study employed a prospective, randomized, controlled design.

dot graph Experimental_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Randomized Controlled Trial Workflow", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Patient_Population [label="102 Patients with CSFP\nand Stable Angina", fillcolor="#FBBC05"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alprostadil_Group [label="Alprostadil Group (n=51)\n40 µg, three times daily", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ISDN_Group [label="this compound Dinitrate Group (n=51)\n5 mg, three times daily", fillcolor="#34A853", fontcolor="#FFFFFF"]; Follow_Up [label="1-Month Follow-up", shape=ellipse, fillcolor="#FFFFFF"]; Outcome_Assessment [label="Outcome Assessment:\n- Angina Frequency & Intensity\n- CCS Grading\n- Seattle Angina Questionnaire", fillcolor="#FBBC05"];

Patient_Population -> Randomization; Randomization -> Alprostadil_Group; Randomization -> ISDN_Group; Alprostadil_Group -> Follow_Up; ISDN_Group -> Follow_Up; Follow_Up -> Outcome_Assessment; } Workflow of the comparative clinical trial.

Key Methodological Details of the Comparative Trial
  • Study Population: 102 patients with coronary slow flow phenomenon (CSFP) without severe coronary artery stenosis who experienced stable angina.

  • Intervention:

    • Alprostadil group (n=51): 40 µg oral alprostadil three times per day.

    • This compound dinitrate group (n=51): 5 mg oral this compound dinitrate three times per day.

  • Duration: 1 month.

  • Primary and Secondary Endpoints:

    • Frequency of angina episodes.

    • Self-evaluated pain intensity.

    • Canadian Cardiovascular Society (CCS) grading of angina pectoris.

    • Seattle Angina Questionnaire (SAQ) scores.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two groups.

Safety and Tolerability

Both alprostadil and this compound dinitrate are generally well-tolerated, with headache being a common side effect due to their vasodilatory properties.

Comparative Adverse Events
Adverse EventAlprostadil (%)This compound Dinitrate (%)p-value
Headache 7.8%19.6%0.084

Data from the randomized controlled trial in patients with Coronary Slow Flow Phenomenon.

In the direct comparative trial, a lower incidence of headache was reported in the alprostadil group, although the difference was not statistically significant.

General Side Effect Profile
  • Alprostadil: Other potential side effects, primarily associated with other routes of administration, include pain at the injection site (for intracavernosal use), and in rare cases, hypotension.

  • This compound Dinitrate: Common side effects include headache, dizziness, lightheadedness, and flushing. Hypotension, particularly orthostatic hypotension, can also occur.

Conclusion for the Research Community

The available evidence, primarily from a robust randomized controlled trial in a specific angina subpopulation, suggests that oral alprostadil may offer superior efficacy in reducing angina symptoms and improving quality of life compared to oral this compound dinitrate, with a potentially better safety profile regarding headaches.

However, several key areas warrant further investigation:

  • Broader Patient Populations: There is a clear need for well-designed, head-to-head clinical trials comparing oral alprostadil and this compound dinitrate in a broader population of patients with stable angina from various etiologies.

  • Dose-Ranging Studies: Optimal dosing regimens for oral alprostadil in the treatment of stable angina need to be established through comprehensive dose-ranging studies.

  • Long-Term Outcomes: The long-term efficacy and safety of oral alprostadil for stable angina remain to be elucidated.

  • Pharmacokinetic and Pharmacodynamic Modeling: Further research into the pharmacokinetics and pharmacodynamics of oral alprostadil could help optimize its therapeutic use and formulation.

The distinct mechanisms of action of these two drugs also present opportunities for exploring potential synergistic effects in combination therapies. For drug development professionals, the promising results for alprostadil in the CSFP population may justify further investment in developing and evaluating novel formulations or delivery systems to enhance its oral bioavailability and therapeutic index for the broader stable angina market. Continued research in this area is crucial for expanding the therapeutic armamentarium for this prevalent and debilitating condition.

References

Safety Operating Guide

Safe Handling of Isosorbide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosorbide and its common derivatives, this compound Mononitrate and this compound Dinitrate. The following procedural guidance is designed to minimize risk and ensure safe operational and disposal practices in a laboratory setting.

It is crucial to distinguish between this compound and its nitrate esters, as their hazard profiles differ significantly. While this compound is generally not considered hazardous, its derivatives require more stringent handling protocols[1]. This compound Mononitrate is classified as a flammable solid and is suspected of damaging fertility or the unborn child[2]. This compound Dinitrate is considered a hazardous substance, can be explosive when dry, and is harmful if swallowed[3][4]. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.

Personal Protective Equipment (PPE) Summary

A risk assessment should be performed before handling to determine the appropriate level of PPE required. The following table summarizes recommended PPE based on available safety data sheets.

PPE CategoryRecommended EquipmentRationale & Citations
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield may be required if there is a significant risk of splashes.To protect against direct contact with the product, including dust or splashes.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile). Double-gloving is recommended for bulk processing or when handling hazardous derivatives.To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly or immediately if contaminated or damaged.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination or when handling nitrate derivatives, a chemically resistant apron or disposable gown should be worn.To protect against direct contact with the product and prevent contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate engineering controls (e.g., chemical fume hood). A NIOSH-approved respirator (e.g., with a P3 filter) may be required for large spills, when weighing powders outside of a fume hood, or if ventilation is inadequate.To prevent inhalation of airborne particles or dust, especially when handling the powdered form of the compound. Minimizing dust generation is a primary control measure.

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural guide for the safe handling of this compound and its derivatives in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures to be performed. Consult the material's SDS.

  • Gather Materials: Ensure all necessary equipment, reagents, and safety equipment (including a chemical spill kit) are readily accessible.

  • Engineering Controls: Whenever possible, handle solid this compound compounds, especially the nitrate derivatives, within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment (see table above). Ensure gloves provide a complete seal over the cuffs of the lab coat.

Handling Procedures
  • Weighing and Transfer: Handle the solid material carefully to avoid creating dust. Use appropriate tools like spatulas and weighing paper.

  • Solution Preparation: If preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, well-ventilated area away from heat and ignition sources. This compound Dinitrate should not be stored as a dry material.

Post-Handling Procedures
  • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., 70% ethanol) followed by water.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, then face shield/goggles, then lab coat, then inner gloves).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound compounds.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Risk_Assessment Conduct Risk Assessment & Consult SDS Gather_Materials Gather Materials & Spill Kit Risk_Assessment->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Prepare_Workspace Prepare Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Handling Perform Task (Weighing, Mixing, etc.) Prepare_Workspace->Handling Container_Management Keep Containers Closed Handling->Container_Management Decontaminate Decontaminate Workspace & Equipment Container_Management->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Hazardous Waste Wash_Hands->Segregate_Waste Store_Waste Store Waste Securely Segregate_Waste->Store_Waste Dispose Arrange for Licensed Disposal Store_Waste->Dispose

Caption: Workflow for the safe laboratory handling of this compound from preparation to disposal.

Disposal Plan

All waste containing this compound or its derivatives should be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid materials (e.g., excess compound, contaminated weighing paper, gloves, bench paper) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect contaminated solvents or solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Management: Ensure all waste containers are kept securely closed when not in use. Store them in a designated secondary containment area while awaiting pickup.

  • Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company. Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide
Reactant of Route 2
Isosorbide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.